molecular formula C13H9FN2 B13664126 8-Fluoro-2-phenylimidazo[1,2-a]pyridine

8-Fluoro-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B13664126
M. Wt: 212.22 g/mol
InChI Key: QSYQADKFXIMZJW-UHFFFAOYSA-N
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Description

8-Fluoro-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and yields high amounts of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of imidazo[1,2-a]pyridines, including this compound, can be optimized using solid support catalysts such as aluminum oxide or titanium tetrachloride. These methods are designed to be environmentally benign and economically viable .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using metal-free oxidation strategies.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized imidazo[1,2-a]pyridines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Fluoro-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a cyclin-dependent kinase inhibitor, it binds to the active site of the kinase, preventing its activity and thereby inhibiting cell proliferation. The fluorine atom enhances its binding affinity and selectivity towards the target .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

8-fluoro-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H9FN2/c14-11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-9H

InChI Key

QSYQADKFXIMZJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)F

Origin of Product

United States

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